1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22-15-20(16-27(22)21-9-5-2-6-10-21)26-23(29)25-19-13-11-18(12-14-19)24-17-7-3-1-4-8-17/h1-14,20,24H,15-16H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLEIMHYOAUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Urea Moiety: This could be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)carbamate
- 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)thiourea
Uniqueness
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea, a compound belonging to the class of phenyl ureas, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.4 g/mol. The compound features a pyrrolidine ring, a urea moiety, and phenyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 894010-29-8 |
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Recent studies have highlighted the role of IDO1 as a critical target in cancer immunotherapy. IDO1 catalyzes the first step in tryptophan metabolism along the kynurenine pathway, which is often overexpressed in cancer cells, leading to immune evasion. Compounds similar to this compound have been evaluated for their inhibitory effects on IDO1.
In one study, a series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. The results indicated that modifications to the urea structure significantly influenced inhibitory potency. For instance, compounds with specific substitutions at the para-position of the phenyl ring showed enhanced binding affinity and selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on phenyl urea derivatives revealed that the presence of electron-withdrawing groups at certain positions on the phenyl rings improved IDO1 inhibitory activity. Specifically, compounds with para-substituted phenyl groups exhibited stronger interactions with key residues in the IDO1 active site, such as Tyr126 and Ser167 .
Antitumor Efficacy
In vivo studies have demonstrated that compounds targeting IDO1 can enhance the efficacy of traditional cancer therapies. For example, a lead compound derived from phenyl urea scaffolds was shown to significantly reduce tumor growth in mouse models when combined with immune checkpoint inhibitors . This highlights the potential application of this compound in combination therapies for cancer treatment.
Antimicrobial Activity
Another aspect of interest is the antimicrobial properties of phenyl urea derivatives. A recent high-throughput screening identified a phenyl urea compound that effectively inhibited penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. This inhibition is crucial for preventing osteomyelitis caused by bacterial invasion into bone structures . The ability to reverse antibiotic resistance further underscores the therapeutic potential of this class of compounds.
Q & A
Basic: What are the common synthetic strategies for preparing 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions to form the 5-oxopyrrolidine core .
Urea Linkage : Reacting the pyrrolidinone intermediate with an isocyanate derivative (e.g., 4-(phenylamino)phenyl isocyanate) in anhydrous solvents like dichloromethane or THF, often with catalysts like triethylamine .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and confirmed via NMR or HPLC .
Key challenges include optimizing reaction temperatures (often 0–60°C) and avoiding moisture to prevent hydrolysis of intermediates .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., phenyl groups at δ 7.2–7.8 ppm, urea NH signals at δ 8.5–9.0 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~405.4 for C23H23N4O2) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1680–1720 cm⁻¹ for pyrrolidinone and urea) and NH stretches (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .
Basic: What are the primary biological targets or activities reported for this compound?
Methodological Answer:
- Enzyme Inhibition : Acts as a selective inhibitor of phospholipase D1 (PLD1), with IC50 values in the nanomolar range, disrupting lipid signaling pathways implicated in cancer metastasis .
- Receptor Binding : The urea moiety facilitates hydrogen bonding with kinase ATP pockets (e.g., BTK inhibitors in ), though target specificity requires validation via competitive binding assays .
- Cellular Assays : Evaluated in cytotoxicity screens (e.g., MTT assays) against cancer cell lines (e.g., HeLa, MCF-7), with EC50 values reported between 1–10 µM .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of isocyanate derivatives to drive urea formation to completion, minimizing unreacted pyrrolidinone intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but require strict anhydrous conditions to prevent side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP) improve coupling efficiency in multi-step syntheses .
- Process Analytics : Implement inline FTIR or HPLC to monitor reaction progress and adjust parameters in real time .
Advanced: How to resolve contradictory data in enzyme inhibition assays (e.g., varying IC50 values across studies)?
Methodological Answer:
Assay Standardization :
- Use consistent substrate concentrations (e.g., fixed ATP levels for kinase assays) and buffer conditions (pH 7.4, 25°C) .
- Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-experimental variability.
Off-Target Profiling : Screen against related enzymes (e.g., PLD2 for PLD1 inhibitors) to assess selectivity via fluorescence polarization or SPR .
Structural Analysis : Compare X-ray co-crystallography data with computational docking models (e.g., AutoDock Vina) to identify binding pose discrepancies .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (2.5–3.5), solubility (<10 µM), and CYP450 inhibition risks .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
- Metabolite Prediction : Use GLORY or Meteor software to identify likely Phase I/II metabolites (e.g., hydroxylation of phenyl rings or urea hydrolysis) .
Advanced: How does structural modification of the phenylamino group impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F, -CF3) : Enhance metabolic stability and binding affinity (e.g., 4-fluorophenyl analogs show 2-fold lower IC50 vs. unsubstituted phenyl) .
- Bulkier Substituents (e.g., -OCH3, -CH3) : May sterically hinder target engagement but improve solubility via reduced crystallinity .
- Comparative SAR Studies : Synthesize analogs (e.g., 4-chloro or 3-methoxy derivatives) and profile in dose-response assays to establish structure-activity trends .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis of the urea moiety .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which cleaves the urea bond under acidic/basic conditions .
- Solubility : Lyophilize as a stable DMSO stock solution (10 mM), avoiding repeated freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
